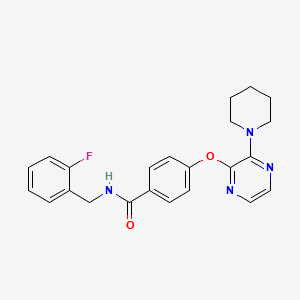

N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Description

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O2/c24-20-7-3-2-6-18(20)16-27-22(29)17-8-10-19(11-9-17)30-23-21(25-12-13-26-23)28-14-4-1-5-15-28/h2-3,6-13H,1,4-5,14-16H2,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVDLKJHAXNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the 2-fluorobenzyl intermediate through a nucleophilic substitution reaction involving 2-fluorobenzyl chloride and a suitable nucleophile.

Preparation of the Piperidinyl-Substituted Pyrazine: The next step involves the synthesis of the piperidinyl-substituted pyrazine ring. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.

Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the piperidinyl-substituted pyrazine to form the desired benzamide compound. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalytic amounts of DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various synthetic pathways, making it valuable in organic chemistry.

2. Biology:

This compound has been investigated for its interactions with biological macromolecules, particularly enzymes and receptors. It may modulate biological pathways, potentially leading to therapeutic applications.

3. Medicine:

this compound is explored for its potential therapeutic properties, including:

- Antitumor activity

- Anti-inflammatory effects

- Possible use in drug discovery as a lead compound

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of similar compounds in RAW264.7 macrophages. The results indicated that compounds with a similar structure could significantly inhibit LPS-induced nitric oxide (NO) secretion, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Antitumor Potential

Research into related compounds has shown promising antitumor activities. For instance, derivatives of pyrazine-based compounds have demonstrated selective cytotoxicity against cancer cell lines while exhibiting low toxicity towards normal cells .

Table 1: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives documented in the evidence. Key analogs include:

Key Observations :

- Piperidine vs. Piperazine : Piperidine (6-membered ring, one nitrogen) in the target compound may confer different conformational flexibility and basicity compared to piperazine analogs (e.g., ), affecting receptor binding .

- Pyrazine vs. Pyridine : The pyrazine ring in the target compound introduces additional nitrogen atoms, which could influence electronic properties and hydrogen-bonding interactions compared to pyridine-based derivatives (e.g., ) .

Physicochemical Properties

Analysis :

- Molecular Weight : The target compound’s molecular weight (~430–450 g/mol) falls within the range typical for orally bioavailable drugs.

- Solubility : The combination of fluorine and piperidine may reduce aqueous solubility compared to piperazine-containing derivatives (e.g., ), which often exhibit better solubility due to increased polarity .

Biological Activity

N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound consists of a fluorobenzyl group , a piperidinyl-substituted pyrazine ring , and a benzamide moiety . The presence of the fluorine atom in the benzyl group is significant as it can influence the compound's lipophilicity and binding affinity to biological targets.

Synthesis Overview

The synthesis typically involves several steps:

- Formation of Fluorobenzyl Intermediate : Achieved through nucleophilic substitution using 2-fluorobenzyl chloride.

- Preparation of Piperidinyl-Substituted Pyrazine : This involves cyclization reactions under controlled conditions.

- Final Coupling : The final product is obtained by coupling the intermediates through amide bond formation.

Biological Activity

This compound has been investigated for various biological activities, primarily focusing on its pharmacological properties.

The compound interacts with specific molecular targets, including enzymes and receptors, leading to modulation of biological pathways. Its mechanism may involve:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, similar to other derivatives containing fluorobenzyl and piperidine groups.

- Binding Affinity : Studies have shown that structural modifications can significantly affect binding affinities to target proteins.

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds structurally related to this compound:

-

Tyrosinase Inhibition : Research has demonstrated that derivatives with similar structures exhibit competitive inhibition against tyrosinase, an enzyme involved in melanin production. For instance, compounds derived from 4-fluorobenzylpiperazine showed IC50 values indicating effective inhibition at low micromolar concentrations .

Compound IC50 (μM) Type of Inhibition Compound 26 40.43 Competitive Compound 23 0.09 Competitive Compound 25 0.18 Competitive - Antimicrobial Activity : Some studies have suggested that similar compounds exhibit antimicrobial properties, making them potential candidates for drug development against various pathogens.

- Cytotoxicity Studies : Evaluations in cell lines have revealed that certain derivatives do not exhibit cytotoxicity while still exerting significant biological effects, indicating a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(2-fluorobenzyl)-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide, and how is the product characterized?

Answer: The compound is typically synthesized via multi-step coupling reactions. For example:

- Step 1: A pyrazine derivative undergoes nucleophilic substitution with piperidine under basic conditions (e.g., NaH/DMF) to introduce the piperidin-1-yl group .

- Step 2: The hydroxyl group on the pyrazine intermediate is activated (e.g., using Mitsunobu conditions or coupling reagents like EDC/HOBt) to react with 4-hydroxybenzamide derivatives .

- Step 3: The fluorobenzyl group is introduced via amide bond formation, often using HATU or DCC as coupling agents .

Characterization: - 1H/13C NMR confirms regioselectivity and purity.

- LC-MS monitors reaction progress and final molecular weight.

- TLC ensures intermediate purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- High-resolution mass spectrometry (HRMS) validates the molecular formula.

- 2D NMR (COSY, HSQC) resolves stereochemical ambiguities, particularly for the piperidine and fluorobenzyl moieties .

- X-ray crystallography (if crystalline) provides definitive proof of molecular geometry .

- HPLC purity analysis (>95%) ensures absence of side products like unreacted intermediates or dehalogenated byproducts .

Q. How should researchers address contradictions in reported synthetic yields or reaction conditions?

Answer:

- Re-examine solvent systems: Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates compared to THF or CH2Cl2 .

- Optimize stoichiometry: Excess reagents (e.g., 1.5 eq. piperidine) can drive reactions to completion but may increase side reactions .

- Verify via orthogonal methods: If a reported 56% yield conflicts with other studies, replicate using alternative catalysts (e.g., Pd/C for hydrogenation) or microwave-assisted synthesis to reduce reaction time .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability for this compound?

Answer:

- Catalyst screening: Transition-metal catalysts (e.g., Pd(OAc)2) may enhance coupling efficiency in aryl ether formation .

- Solvent effects: Switch from DMF to acetonitrile or toluene to reduce side reactions (e.g., hydrolysis of amides) .

- Temperature control: Lower temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates like fluorobenzyl amines .

- Design of Experiments (DOE): Use factorial designs to test interactions between variables (e.g., pH, temperature, reagent ratios) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) for derivatives of this compound?

Answer:

- Systematic substituent variation: Replace the 2-fluorobenzyl group with other halogens (Cl, Br) or electron-withdrawing groups (CF3) to assess impact on target binding .

- Piperidine ring modifications: Introduce methyl or acetyl groups to the piperidine nitrogen to study steric/electronic effects on receptor affinity .

- Biological assays: Pair synthetic modifications with in vitro kinase inhibition or cytotoxicity assays to correlate structural changes with activity .

Q. How can researchers assess the compound’s metabolic stability and potential toxicity in preclinical models?

Answer:

- In vitro microsomal assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) and identify major metabolites via LC-MS/MS .

- Reactive metabolite screening: Use glutathione trapping assays to detect electrophilic intermediates that may cause hepatotoxicity .

- In vivo PK/PD studies: Administer the compound to rodents and monitor plasma concentration-time profiles, focusing on clearance rates and tissue distribution .

Q. What methodologies are effective for resolving low solubility issues during biological testing?

Answer:

- Co-solvent systems: Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance aqueous solubility without inducing cytotoxicity .

- Prodrug design: Introduce phosphate or ester groups to improve solubility, which are cleaved enzymatically in vivo .

- Nanoparticle formulation: Encapsulate the compound in PLGA nanoparticles to enhance bioavailability and sustained release .

Q. How can computational modeling guide the design of analogs with improved target binding?

Answer:

- Molecular docking (AutoDock Vina): Predict binding poses of the compound in target proteins (e.g., kinase domains) and prioritize analogs with stronger hydrogen bonds or π-π stacking .

- MD simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for interaction .

- QSAR models: Train machine learning algorithms on datasets of analog bioactivity to predict optimal substituents for enhanced potency .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s enzymatic inhibition profile?

Answer:

- Standardize assay conditions: Ensure consistent ATP concentrations (e.g., 10 µM) and enzyme isoforms (e.g., ALK5 vs. ALK2) across studies .

- Use positive controls: Compare activity against known inhibitors (e.g., GW788388 ) to calibrate assay sensitivity.

- Orthogonal assays: Confirm inhibition via Western blot (e.g., phosphorylated Smad2/3 levels) in addition to enzymatic IC50 measurements .

Q. What steps mitigate batch-to-batch variability in synthesis?

Answer:

- Strict QC protocols: Enforce in-process checks (e.g., mid-reaction LC-MS) to detect deviations early .

- Purification consistency: Use automated flash chromatography with predefined gradients (e.g., 10–50% EtOAc/hexane) for reproducible purity .

- Stability studies: Store intermediates under inert atmospheres (N2) to prevent oxidation of the fluorobenzyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.